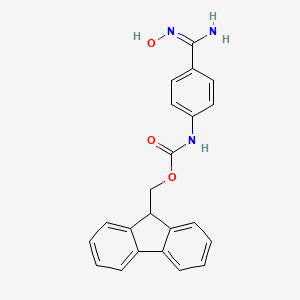

4-(Fmoc-amino)benzamidoxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

InChI |

InChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26) |

InChI Key |

KRYNNWTWOXXABM-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 4 Fmoc Amino Benzamidoxime

Selective Deprotection of the N-Fmoc Group

The Fmoc group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under acidic conditions and its lability to bases. chempep.com This selective removal is a cornerstone of its utility.

Base-Mediated Cleavage Mechanistic Investigations (e.g., piperidine (B6355638), diethylamine, piperazine)

The deprotection of the Fmoc group from 4-(Fmoc-amino)benzamidoxime proceeds via a base-mediated β-elimination, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. springernature.com This reaction is typically carried out using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.depeptide.com

The mechanism involves two main steps:

Proton Abstraction: The base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system. springernature.comnih.gov The electron-withdrawing nature of the fluorene moiety enhances the acidity of this proton. springernature.comresearchgate.net

β-Elimination: The resulting carbanion is unstable and undergoes rapid elimination. This process cleaves the C-O bond, leading to the formation of the free amine, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). chempep.comnih.gov

The secondary amine used for deprotection also serves as a scavenger for the liberated dibenzofulvene, trapping it to form a stable adduct and preventing it from undergoing side reactions with the newly deprotected amine. springernature.comnih.gov While piperidine is the most common reagent, other amines such as piperazine and diethylamine can also be employed, though their efficiencies may vary. springernature.comnih.gov The reaction is generally rapid, with primary and secondary amines effecting faster cleavage than tertiary amines. springernature.comresearchgate.net

| Reagent | Typical Conditions | Notes | References |

|---|---|---|---|

| Piperidine | 20-30% in DMF | Most common and efficient reagent. Acts as both base and scavenger. | springernature.comiris-biotech.depeptide.com |

| Piperazine | 10% w/v in DMF/ethanol | A viable alternative to piperidine, sometimes used to minimize side reactions like aspartimide formation. | nih.gov |

| Diethylamine | - | Less nucleophilic than piperidine, resulting in slower deprotection. | chempep.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | A very strong, non-nucleophilic base that provides rapid deprotection. Requires a nucleophilic scavenger (like piperidine) to be added to trap dibenzofulvene. | chempep.comnih.govpeptide.com |

Alternative Deprotection Strategies

While base-mediated cleavage is standard, alternative strategies exist for specific applications or for substrates sensitive to strong bases.

Milder Basic Conditions: For sensitive molecules, milder conditions such as a 50% solution of morpholine in DMF can be used. nih.gov

Non-Nucleophilic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (e.g., 2% in DMF). nih.govpeptide.com Since DBU cannot scavenge the dibenzofulvene byproduct, a separate scavenger must be added, or reaction times kept short with extensive washing. nih.gov

Alternative Amine Reagents: 4-methylpiperidine (B120128) has been shown to be as effective as piperidine for Fmoc removal and is not a controlled substance, simplifying procurement. iris-biotech.denih.gov

Acid-Mediated Cleavage: In some specific cases, very strong acids like trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA) can be used for deprotection, although this is less common and reserved for particular synthetic strategies. sigmaaldrich.com

Reactions Involving the Amidoxime (B1450833) Functional Group

The amidoxime group, R-C(NH₂)=NOH, is a versatile functional group capable of participating in a variety of chemical transformations. nih.govwikipedia.org It contains both a basic oxime nitrogen and an acidic hydroxyl group. mdpi.comresearchgate.net

Cyclization Reactions

Amidoximes are valuable precursors for the synthesis of five-membered heterocyclic compounds, most notably 1,2,4-oxadiazoles. This transformation is typically achieved by reacting the amidoxime with reagents like acid chlorides, anhydrides, or carboxylic acids.

A common method involves the carbonylative cyclization of an amidoxime using 1,1'-carbonyldiimidazole (CDI). This reaction can proceed rapidly at room temperature in the presence of a base like potassium carbonate to yield 1,2,4-oxadiazol-5-ones. rsc.org Another approach is the oxidative cyclization of N-substituted amidoximes using molecular oxygen in the presence of a base, which can also lead to the formation of 1,2,4-oxadiazoles. nih.gov

Metal Coordination and Complexation Chemistry

The amidoxime functional group is an excellent chelating ligand for a wide range of metal ions. tus.ienih.gov The combination of the amino group and the N-OH moiety allows it to form stable complexes, often five-membered rings, with metals. nih.gov This property is particularly notable in the coordination of transition metals, lanthanides, and actinides. mdpi.comtus.ie

Amidoxime-functionalized materials are extensively studied for their ability to extract metal ions from aqueous solutions, with a particularly high affinity for the uranyl ion ({UO₂}²⁺), making them relevant for uranium extraction from seawater. mdpi.comnih.gov The coordination can occur through various modes, involving the neutral amidoxime group or its deprotonated (amidoximate) forms. mdpi.com

| Metal Ion | Application/Context | References |

|---|---|---|

| Uranium (as Uranyl, {UO₂}²⁺) | Extraction from seawater | mdpi.comnih.gov |

| Vanadium | Competing ion in uranium extraction | mdpi.com |

| Iron | Coordination chemistry studies | researchgate.net |

| Cobalt | Coordination chemistry studies | researchgate.net |

| Transition Metals (General) | General metal extraction and coordination | tus.ie |

Reductions and Oxidations

The amidoxime functional group can undergo both reduction and oxidation reactions.

Reduction: Amidoximes can be reduced to the corresponding amidines. nih.gov This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. nih.govwikipedia.org

Oxidation: The oxidation of amidoximes has been studied in both chemical and biological contexts. nih.gov Chemical oxidants can lead to the formation of amides and nitriles. nih.gov In biological systems, enzymes like cytochrome P450 can oxidize amidoximes, a process which can result in the release of nitric oxide (NO). nih.gov This has led to interest in amidoximes as potential NO-donor compounds. nih.govresearchgate.net The oxidation can also involve the formation of iminoxyl radicals as intermediates. nih.gov

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is largely centered around the amidoxime functional group, which possesses both nucleophilic and electrophilic character. The nitrogen and oxygen atoms of the oxime moiety can act as nucleophiles, while the carbon atom of the C=N bond can be susceptible to nucleophilic attack after activation.

One of the most significant transformations of the amidoxime group is its cyclization to form 1,2,4-oxadiazoles. This reaction typically proceeds via an initial acylation of the amidoxime, followed by a cyclodehydration step. The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides. For instance, the reaction of an amidoxime with an acyl chloride in the presence of a base leads to the formation of an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole ring.

A general representation of this transformation is the reaction of a benzamidoxime (B57231) derivative with an appropriate acylating agent. The reaction of this compound with various electrophiles, such as orthoesters and acid chlorides, serves as a key pathway to synthesize a range of heterocyclic compounds.

Table 1: Nucleophilic Transformations of this compound Leading to 1,2,4-Oxadiazoles

| Electrophile | Reagent/Conditions | Product |

| Orthoesters (e.g., triethyl orthoformate) | Acid catalyst (e.g., p-toluenesulfonic acid), heat | 3-(4-(Fmoc-amino)phenyl)-1,2,4-oxadiazole |

| Acid Chlorides (e.g., benzoyl chloride) | Base (e.g., pyridine or triethylamine) | 3-(4-(Fmoc-amino)phenyl)-5-phenyl-1,2,4-oxadiazole |

| Anhydrides (e.g., acetic anhydride) | Heat or acid/base catalysis | 5-methyl-3-(4-(Fmoc-amino)phenyl)-1,2,4-oxadiazole |

The amidoxime moiety can also participate in other nucleophilic reactions. The amino group of the amidoxime can react with carbonyl compounds to form imine derivatives, although this reactivity is often overshadowed by the propensity for cyclization reactions.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the Fmoc-amino substituent. The nitrogen atom of the amino group, despite being acylated, can still donate electron density to the benzene (B151609) ring through resonance, thereby directing incoming electrophiles to the ortho and para positions relative to the amino group. Given that the para position is already occupied by the amidoxime group, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5).

The N-acyl group is considered an activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.orgchemistrytalk.orgorganicchemistrytutor.comyoutube.comyoutube.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles.

However, the steric bulk of the Fmoc group may hinder substitution at the ortho positions, potentially leading to a preference for the less sterically encumbered ortho position or requiring more forcing reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to this system include halogenation and nitration.

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic ring can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst, or for activated rings, directly with the halogen. For this compound, reaction with a source of electrophilic halogen, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would be expected to yield mono- or di-halogenated products at the positions ortho to the Fmoc-amino group. wikipedia.org

Nitration: The introduction of a nitro group onto the aromatic ring is typically accomplished using a mixture of nitric acid and sulfuric acid. For an activated ring system like that in this compound, milder nitrating agents might be employed to avoid potential side reactions or degradation of the Fmoc group. The nitration of N-acylated anilines generally yields a mixture of ortho and para isomers, with the para isomer often predominating. In this case, with the para position blocked, nitration would be directed to the ortho positions. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent/Conditions | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 3-Bromo-4-(Fmoc-amino)benzamidoxime and/or 3,5-Dibromo-4-(Fmoc-amino)benzamidoxime |

| Chlorination | N-Chlorosuccinimide (NCS), Acetic acid | 3-Chloro-4-(Fmoc-amino)benzamidoxime and/or 3,5-Dichloro-4-(Fmoc-amino)benzamidoxime |

| Nitration | Nitric acid, Sulfuric acid (controlled conditions) | 3-Nitro-4-(Fmoc-amino)benzamidoxime |

4 Fmoc Amino Benzamidoxime As a Key Synthetic Intermediate

Precursor in Complex Molecule Synthesis

While specific examples detailing the use of 4-(Fmoc-amino)benzamidoxime as a direct precursor in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its constituent functional groups suggest its utility in this area. The strategic placement of the Fmoc-protected amine and the amidoxime (B1450833) allows for orthogonal chemical modifications. The Fmoc group can be selectively removed under basic conditions to expose the amine for further functionalization, while the amidoxime group can be independently reacted to form other functionalities. This dual reactivity makes it a potentially valuable building block in the modular synthesis of complex bioactive molecules, such as enzyme inhibitors or molecular probes.

The precursor molecule, 4-aminobenzamidoxime, is recognized as a synthetic intermediate for pharmaceutical synthesis. caymanchem.commedchemexpress.com By protecting the amino group with Fmoc, this compound becomes a suitable building block for incorporation into larger molecules using techniques like solid-phase synthesis, where controlled deprotection and coupling are essential. This approach is particularly relevant in the construction of peptidomimetics, where non-peptidic structural elements are introduced into a peptide backbone to enhance properties such as stability and bioavailability. nih.govresearchgate.net

The synthesis of prodrugs is another area where this compound could serve as a key intermediate. The amidoxime functionality can be a precursor to amidines, which can be designed to be released under specific physiological conditions. The Fmoc-protected amine allows for the attachment of this moiety to carrier molecules or as part of a larger molecular scaffold.

Building Block for Heterocyclic Compound Formation

The amidoxime functional group of this compound is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, most notably 1,2,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic systems are prevalent in many biologically active compounds and pharmaceuticals.

The general synthetic routes to these heterocycles from amidoximes are well-documented. For instance, 1,2,4-oxadiazoles can be synthesized by the cyclization of an O-acyl amidoxime, which is formed by the reaction of an amidoxime with a carboxylic acid or its derivative. The Fmoc-protected amino group in this compound would remain intact under many of the conditions used for this cyclization, allowing for the synthesis of a 4-(Fmoc-amino)phenyl substituted 1,2,4-oxadiazole. This product could then be further elaborated by deprotecting the amine and coupling it to other molecules.

Similarly, 1,2,4-triazoles can be synthesized from amidoximes through various routes, often involving condensation with compounds containing a C-N single bond. The presence of the Fmoc protecting group allows for the selective reaction at the amidoxime moiety without interference from the aromatic amine.

Table 1: Heterocyclic Systems Derivable from Amidoximes

| Heterocyclic System | General Precursors from Amidoxime | Potential Application of this compound Derivative |

| 1,2,4-Oxadiazole | O-Acyl amidoxime | Synthesis of bifunctional molecules with a peptide-like component and a bioactive oxadiazole core. |

| 1,2,4-Triazole | Reaction with nitriles, isocyanates, or other C-N containing compounds | Construction of peptidomimetics where the triazole ring acts as a bioisostere for an amide bond. |

Application in Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis Conjugation

The presence of the Fmoc group on this compound makes it particularly well-suited for applications in solid-phase organic synthesis (SPOS) and for conjugation to peptides. The principles of Fmoc-based solid-phase peptide synthesis (SPPS) can be extended to incorporate non-standard building blocks like this compound.

In a manner analogous to standard Fmoc-amino acids, this compound can be incorporated into a growing peptide chain on a solid support. nih.gov The general cycle of SPPS involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. This compound can be introduced into this cycle as a non-standard building block.

The process would involve:

Deprotection: The N-terminal Fmoc group of the peptide chain attached to the solid support is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). scielo.org.mx

Coupling: The free amine of the resin-bound peptide is then coupled with the carboxylic acid of the next building block. Since this compound does not have a carboxylic acid group, its incorporation would likely be at the N-terminus or as a side-chain modification of a standard amino acid. Alternatively, it could be modified to include a carboxylic acid handle for direct incorporation into the peptide backbone.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

The incorporation of the benzamidoxime (B57231) moiety into a peptide construct can impart unique properties to the resulting peptide conjugate. The amidoxime can serve as a handle for further chemical modifications or can itself contribute to the biological activity of the peptide. For example, the amidoxime could be converted to a positively charged amidine group, which could influence the peptide's interaction with biological targets. nih.gov

This compound can also be envisioned as a key component in the design of novel functionalized resins for SPOS. By immobilizing this molecule onto a solid support, a resin with a reactive amidoxime handle can be created.

The synthesis of such a resin would likely involve the deprotection of the Fmoc group of this compound and subsequent attachment of the free amine to a suitable resin, such as a chlorotrityl or Wang resin, through a linker. glycopep.com This would result in a solid support with pendant benzamidoxime groups.

These functionalized resins could have several applications:

Scavenger Resins: The amidoxime groups on the resin could be used to scavenge excess electrophilic reagents from a reaction mixture.

Solid-Phase Synthesis of Heterocycles: The resin-bound amidoxime could be used as a starting point for the solid-phase synthesis of libraries of heterocyclic compounds, such as 1,2,4-oxadiazoles or 1,2,4-triazoles. This approach offers the advantages of simplified purification and the potential for automation.

Capture-and-Release Strategies: A molecule of interest could be temporarily attached to the amidoxime resin, subjected to further chemical transformations, and then cleaved from the resin for subsequent use.

Table 2: Potential Applications of this compound in SPOS

| Application | Description |

| Peptide Conjugation | Incorporation of the benzamidoxime moiety into a peptide chain to introduce novel functionality. |

| Functionalized Resin Synthesis | Immobilization on a solid support to create a resin with reactive amidoxime handles. |

| Solid-Phase Heterocycle Synthesis | Use of the amidoxime-functionalized resin as a platform for the combinatorial synthesis of heterocyclic libraries. |

Derivatization and Analog Development of 4 Fmoc Amino Benzamidoxime Scaffolds

Modifications at the Amidoxime (B1450833) Moiety

The amidoxime functional group (-C(NH₂)=NOH) is a versatile handle for derivatization, allowing for substitutions at both the oxygen and nitrogen atoms. These modifications can significantly alter the acidity, hydrogen bonding capacity, and coordination properties of the molecule.

The hydroxyl group of the amidoxime is amenable to substitution, leading to the formation of O-substituted analogs such as O-alkyl and O-acyl derivatives.

O-Alkylation: The synthesis of O-alkyl amidoximes can be achieved through the reaction of the parent amidoxime with alkyl halides in the presence of a base. google.com This reaction proceeds via the formation of an oximate anion, which then acts as a nucleophile. Another approach involves the use of alcohols as alkylating agents in the presence of an acid catalyst, which may proceed through a carbocation intermediate. rsc.org These methods allow for the introduction of a wide variety of alkyl groups, from simple methyl and ethyl groups to more complex cyclic and functionalized chains.

O-Acylation: Acylation of the amidoxime's oxygen atom can be accomplished using acylating agents like acyl chlorides or anhydrides. cuni.czrsc.org These reactions typically yield O-acyl amidoxime intermediates, which are notable for being precursors in the synthesis of 1,2,4-oxadiazoles through thermal or base-catalyzed cyclization. nih.govmdpi.comsemanticscholar.org The choice of acylating agent allows for the introduction of various acyl groups, influencing the electronic and steric properties of the resulting molecule.

Table 1: Potential O-Substitution Reactions for 4-(Fmoc-amino)benzamidoxime

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | This compound O-alkyl ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | This compound O-acyl ester |

Modification at the nitrogen atom of the amidoxime group is less common but offers another avenue for creating structural diversity.

N-Alkylation: Direct N-alkylation of the amidoxime's amino group can be challenging due to the potential for reaction at the oxygen atom or the aniline (B41778) nitrogen. However, specific synthetic routes, potentially involving reductive amination or specialized alkylating agents under controlled conditions, could be explored.

N-Acylation: N-acylation of the amidoxime nitrogen is also a possibility, leading to N-acyl amidoxime derivatives. rsc.org Similar to O-acylation, these derivatives could serve as intermediates for heterocyclic synthesis. The reaction would likely involve the use of acylating agents under conditions that favor reaction at the nitrogen over the oxygen. bath.ac.ukrsc.org A one-pot synthesis approach for N-substituted amidoximes has been developed from secondary amides, which could be adapted for this purpose. rsc.org

Table 2: Potential N-Substitution Reactions for this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkylating agent, Controlled conditions | N-Alkyl-4-(Fmoc-amino)benzamidoxime |

| N-Acylation | Acylating agent, Controlled conditions | N-Acyl-4-(Fmoc-amino)benzamidoxime |

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating Fmoc-amino group. This group directs incoming electrophiles primarily to the ortho and para positions. byjus.com Since the para position is already occupied by the amidoxime group, substitutions are expected to occur at the positions ortho to the Fmoc-amino group (positions 3 and 5).

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using standard halogenating agents. Due to the high reactivity of the aniline derivative, reactions often proceed readily, and care must be taken to control the degree of substitution to avoid polyhalogenation. byjus.comnih.govchemistrysteps.com The use of milder halogenating agents or protecting the amino group as an amide can help achieve monosubstitution. researchgate.netlibretexts.org

Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. researchgate.net However, direct nitration of anilines can be problematic, leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the acidic medium. quora.comvedantu.com The Fmoc protecting group helps to mitigate oxidation and directs substitution to the ortho positions.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring and is typically carried out using fuming sulfuric acid (oleum). wikipedia.orgyoutube.comchemistrysteps.com This reaction is reversible, a feature that can be exploited in synthetic strategies. wikipedia.org The electron-donating nature of the Fmoc-amino group facilitates this substitution at the ortho positions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Bromination | Br₂ in a suitable solvent | 3-Bromo-4-(Fmoc-amino)benzamidoxime |

| Chlorination | Cl₂ or SO₂Cl₂ | 3-Chloro-4-(Fmoc-amino)benzamidoxime |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(Fmoc-amino)benzamidoxime |

| Sulfonation | Fuming H₂SO₄ (oleum) | 4-(Fmoc-amino)-3-sulfobenzamidoxime |

Structural Variation of the Fmoc-Protected Amine

The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in peptide synthesis, but its structure can be varied or it can be removed to allow for further functionalization of the primary amine.

Alternative Protecting Groups: The Fmoc group can be replaced by other base-labile or acid-labile protecting groups to alter the chemical stability and cleavage conditions. The tert-Butoxycarbonyl (Boc) group is a common acid-labile alternative, removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.com Another base-labile alternative is the 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) group, which offers different spectroscopic properties for reaction monitoring. nih.gov

Deprotection and Subsequent Derivatization: The Fmoc group is typically removed under mild basic conditions, most commonly with piperidine (B6355638) in a solvent like dimethylformamide (DMF), to yield the free primary amine. creative-peptides.comresearchgate.net Once deprotected, this amine can undergo a variety of reactions:

N-Acylation: Reaction with acyl chlorides or anhydrides to form various amides.

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination. mdpi.comrsc.org

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications allow for the introduction of a wide array of functionalities, significantly expanding the chemical space of analogs derived from the this compound scaffold.

Table 4: Potential Modifications at the Amino Group of 4-Aminobenzamidoxime (after Fmoc removal)

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Acylation | Acyl chloride, Base | 4-(Acylamino)benzamidoxime |

| N-Alkylation | Alkyl halide, Base | 4-(Alkylamino)benzamidoxime |

| N-Sulfonylation | Sulfonyl chloride, Base | 4-(Sulfonylamino)benzamidoxime |

Mechanistic and Kinetic Investigations in 4 Fmoc Amino Benzamidoxime Chemistry

Elucidation of Reaction Mechanisms

The primary reaction mechanism associated with 4-(Fmoc-amino)benzamidoxime in a synthetic context is the cleavage of the Fmoc protecting group. This deprotection is a crucial step to liberate the free amine for subsequent coupling reactions. The generally accepted mechanism for the base-catalyzed removal of the Fmoc group is an E1cB (Elimination Unimolecular conjugate Base) mechanism. luxembourg-bio.com

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine (B6355638). luxembourg-bio.com This results in the formation of a resonance-stabilized carbanion. Subsequently, the molecule undergoes a β-elimination reaction, leading to the formation of dibenzofulvene (DBF) and the release of the carbamate (B1207046) of the protected amine. The carbamate then decarboxylates to yield the free amine of 4-aminobenzamidoxime. The highly reactive dibenzofulvene is subsequently trapped by the amine base to form a stable adduct. peptide.com

In the context of coupling reactions, where the deprotected 4-aminobenzamidoxime would react with an activated carboxylic acid, the mechanism would follow a standard nucleophilic acyl substitution pathway. The lone pair of the primary amino group of 4-aminobenzamidoxime would act as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid. This would lead to the formation of a tetrahedral intermediate, which then collapses to form the new amide bond and release the activating group as a leaving group.

Common side reactions in Fmoc chemistry that could potentially occur with this compound include diketopiperazine formation if it is the second residue in a peptide chain, and aspartimide formation if it is coupled to an aspartic acid residue under basic conditions. peptide.comiris-biotech.de Racemization at an adjacent chiral center during activation and coupling is also a possibility, although this is not directly applicable to the achiral this compound itself. semanticscholar.org

Kinetic Studies of Key Transformations

Specific kinetic data for the deprotection of this compound is not available. However, kinetic studies on the deprotection of various Fmoc-protected amino acids have been extensively performed. The rate of Fmoc cleavage is influenced by several factors:

Base and its Concentration: The choice of base and its concentration significantly impact the deprotection rate. Piperidine at 20% in DMF is a standard reagent, but other bases like 4-methylpiperidine (B120128) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been used to modulate the reaction speed. scielo.org.mx

Solvent: The polarity and solvation properties of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents.

Steric Hindrance: The steric environment around the Fmoc group can influence the accessibility of the C9 proton to the base.

The following table presents hypothetical kinetic data for the deprotection of this compound based on typical values observed for other Fmoc-amino acids.

| Base (in DMF) | Concentration (v/v) | Half-life (t₁/₂) | Rate Constant (k) |

| Piperidine | 20% | ~1-2 min | ~0.35-0.69 min⁻¹ |

| 4-Methylpiperidine | 20% | ~1-2 min | ~0.35-0.69 min⁻¹ |

| DBU | 2% | < 1 min | > 0.69 min⁻¹ |

This is a hypothetical data table for illustrative purposes only. Actual experimental data for this compound is not available.

The kinetics of the coupling reaction of deprotected 4-aminobenzamidoxime would depend on the activation method of the coupling partner, the concentration of the reactants, and the reaction temperature. Common activating agents include carbodiimides (like DIC) with additives (like HOBt or Oxyma), or uronium/aminium salts (like HBTU or HATU).

Stereochemical Considerations

The this compound molecule itself is achiral. Therefore, stereochemical considerations in its reactions are limited to the potential influence it might have on an adjacent chiral center in a larger molecule, such as a peptide.

During the coupling of a deprotected 4-aminobenzamidoxime to a chiral Fmoc-amino acid, there is a risk of racemization of the activated amino acid. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid. This intermediate has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a loss of stereochemical integrity.

The extent of racemization is influenced by:

The nature of the activating agent: Some coupling reagents are known to suppress racemization more effectively than others.

The presence of additives: Additives like HOBt are known to reduce racemization by minimizing the formation of the oxazolone (B7731731) intermediate.

The reaction conditions: Factors such as temperature, solvent, and base concentration can all play a role.

While this compound itself does not have a stereocenter, its electronic and steric properties could potentially influence the rate of racemization of a coupled chiral residue. However, without specific experimental studies, any such effects remain speculative.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-(Fmoc-amino)benzamidoxime". Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are utilized to map the precise connectivity of atoms within the molecule. nih.govnih.gov

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the protons provide detailed information. The aromatic protons of the benzamidoxime (B57231) ring and the fluorenyl group would appear in distinct regions of the spectrum. The protons of the Fmoc group, including the methine (CH) and methylene (CH₂) protons, exhibit characteristic signals. Similarly, the protons of the benzamidoxime moiety, such as the amino (NH₂) and hydroxyl (OH) protons of the oxime group, and the amide (NH) proton, would be identifiable.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). mdpi.com Advanced techniques like HMBC can reveal long-range correlations between protons and carbons, confirming the connectivity between the Fmoc protecting group and the 4-aminobenzamidoxime core. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs and may vary based on solvent and experimental conditions.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Benzamidoxime Ring | 7.0 - 7.8 | 115 - 130 |

| Aromatic CH | Fmoc Group | 7.2 - 7.9 | 120 - 145 |

| Amide NH | Linker | 8.5 - 9.5 | N/A |

| Oxime OH | Benzamidoxime | 9.0 - 11.0 | N/A |

| Oxime NH₂ | Benzamidoxime | 5.0 - 6.0 | N/A |

| CH | Fmoc Group | ~4.5 | ~47 |

| CH₂ | Fmoc Group | ~4.2 | ~67 |

| C=O | Fmoc (Carbamate) | N/A | ~156 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of "this compound" with high accuracy, thereby confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly employed for this type of molecule. researchgate.net In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the precise determination of the molecular mass.

MS is also invaluable for monitoring the progress of chemical reactions in real-time. researchgate.net For instance, during the synthesis of "this compound," MS can be used to track the consumption of reactants and the formation of the desired product. It is also a critical tool for identifying potential by-products or impurities. High-resolution mass spectrometry (HRMS) can provide mass accuracy sufficient to predict the elemental formula of the molecule and its fragments. researchgate.net Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound (C₂₂H₁₉N₃O₃)

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| Molecular Weight | C₂₂H₁₉N₃O₃ | 373.41 g/mol |

| Protonated Molecule [M+H]⁺ | C₂₂H₂₀N₃O₃⁺ | 374.15 |

| Sodiated Adduct [M+Na]⁺ | C₂₂H₁₉N₃O₃Na⁺ | 396.13 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in "this compound". nih.govresearchgate.net IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. nih.govmasterorganicchemistry.com These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. libretexts.orglibretexts.org

For "this compound," IR spectroscopy would be expected to show characteristic absorption bands corresponding to:

N-H stretching from the amide and the oxime's amino group.

O-H stretching from the oxime group.

C=O stretching from the Fmoc carbamate (B1207046) group. masterorganicchemistry.com

C=N stretching from the oxime group.

Aromatic C-H and C=C stretching from both the fluorenyl and benzene (B151609) rings.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides similar but complementary information. While C=O bonds show strong IR signals, C=C and C-C aromatic ring vibrations often produce strong Raman signals. The combination of both techniques provides a more complete vibrational profile of the molecule. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretch, broad | 3200 - 3600 |

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbamate C=O | Stretch, strong | 1690 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Oxime C=N | Stretch | 1620 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Monitoring (e.g., Fmoc deprotection)

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective technique for monitoring reactions involving the Fmoc group. The fluorenyl moiety of the Fmoc protector has a strong characteristic UV absorbance. This property is widely exploited in solid-phase peptide synthesis to quantify the efficiency of coupling and deprotection steps. rsc.orgthieme-connect.de

The most significant application in the context of "this compound" is monitoring the removal of the Fmoc group. The deprotection is typically achieved using a secondary amine base like piperidine (B6355638). This cleavage reaction releases dibenzofulvene, which is subsequently trapped by piperidine to form a dibenzofulvene-piperidine adduct. chempep.com This adduct possesses a distinct and strong UV absorbance maximum around 300-302 nm. rsc.org By measuring the absorbance of the cleavage solution at this wavelength, the amount of Fmoc group removed can be accurately quantified using the Beer-Lambert law. This provides a direct measure of reaction completion or the loading capacity of a solid support if the compound is immobilized. rsc.org

Table 4: UV-Vis Absorbance Data for Fmoc-Related Species

| Compound/Species | Typical λmax (nm) | Context of Measurement |

|---|---|---|

| Fmoc group (on molecule) | ~265 nm, ~290 nm | Characterization of the protected compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov To perform this analysis, a high-quality single crystal of "this compound" is required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov

The analysis of the diffraction data yields an electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision. nih.gov This technique provides unambiguous information on:

Molecular Conformation: The exact spatial orientation of the Fmoc group relative to the benzamidoxime moiety.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The nature and geometry of interactions such as hydrogen bonding and π-stacking that dictate how the molecules pack together in the crystal lattice. nih.gov

While obtaining suitable crystals can be a challenge, a successful X-ray crystal structure analysis provides an unparalleled level of structural detail. nih.govmdpi.com

Table 5: Hypothetical Crystallographic Data Parameters These are representative parameters and actual values can only be determined by experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell. | a=10.5, b=8.2, c=22.1 |

| α, β, γ (°) | Angles of the unit cell. | α=90, β=95.5, γ=90 |

| Volume (ų) | The volume of the unit cell. | 1900 |

Chromatography Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of "this compound" and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its hydrophobicity. A sample is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile, usually containing an additive like trifluoroacetic acid (TFA). google.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm). The resulting chromatogram shows a peak for the main product and separate peaks for any impurities, allowing for accurate purity determination (e.g., >99%). merckmillipore.com HPLC can also be scaled up for preparative purification. rsc.org

Gas Chromatography (GC) is generally less suitable for a molecule like "this compound" due to its high molecular weight and low volatility. Direct analysis would require high temperatures that could cause thermal decomposition. However, GC analysis could be possible after chemical derivatization to create a more volatile and thermally stable analogue, though this is a less common approach compared to HPLC. nih.govresearchgate.net

Table 6: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile google.com |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL google.com |

Computational Chemistry and Theoretical Modeling of 4 Fmoc Amino Benzamidoxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-(Fmoc-amino)benzamidoxime. These calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties of the molecule are largely dictated by its constituent parts: the fluorenylmethoxycarbonyl (Fmoc) group, the aminophenyl ring, and the benzamidoxime (B57231) moiety. The Fmoc group, with its large aromatic system, is expected to have a significant impact on the molecule's electronic properties. The benzamidoxime group possesses both hydrogen bond donor and acceptor sites, influencing its intermolecular interactions.

Key calculated electronic properties would include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the delocalized π-systems of the Fmoc group and the benzene (B151609) ring would likely influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms of the amidoxime (B1450833) and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amine and hydroxyl groups, indicating sites for nucleophilic attack.

Atomic Charges and Fukui Functions: Calculation of atomic charges (e.g., Mulliken charges) and Fukui functions can provide a quantitative measure of local reactivity. These parameters help in identifying specific atoms that are more likely to participate in nucleophilic, electrophilic, or radical reactions.

The following table summarizes hypothetical DFT-calculated parameters for this compound, based on general knowledge of similar functional groups.

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.0 eV | Suggests moderate chemical stability |

| Dipole Moment | Moderate to High | Indicates a polar molecule |

| MEP Negative Region | O, N atoms of amidoxime/carbonyl | Sites for electrophilic attack/H-bonding |

| MEP Positive Region | N-H, O-H hydrogens | Sites for nucleophilic attack/H-bonding |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. These simulations model the movement of atoms based on a force field that describes the potential energy of the system.

A key aspect of the MD simulations for this compound would be the behavior of the bulky and hydrophobic Fmoc group. In aqueous environments, the Fmoc groups of multiple molecules are known to engage in π-π stacking interactions, which can drive self-assembly into larger structures. researchgate.net MD simulations could predict whether this compound molecules tend to aggregate in solution and the preferred orientation of these aggregates.

Simulations could explore:

Conformational Dynamics: The flexibility of the molecule, particularly the rotational freedom around the single bonds connecting the Fmoc, amino, phenyl, and amidoxime groups, can be studied. This can identify the most stable conformations of the molecule in different environments.

Solvation: MD simulations can model the arrangement of solvent molecules (e.g., water) around the solute, providing insights into its solubility and the specific hydrogen bonding patterns between the solute and solvent.

Intermolecular Interactions: The simulations would highlight the dominant non-covalent interactions, such as hydrogen bonds formed by the amidoxime group and π-π stacking involving the Fmoc and phenyl rings. Studies on other Fmoc-amino acids have shown the critical role of the Fmoc group in directing self-assembly. researchgate.net

A hypothetical summary of MD simulation findings in an aqueous environment is presented below.

| Simulation Aspect | Predicted Observation | Significance |

| Self-Assembly | Tendency to form oligomers or larger aggregates. | Driven by hydrophobic effects and π-π stacking of Fmoc groups. |

| Dominant Interaction | π-π stacking between fluorenyl rings. | Key stabilizing force in molecular aggregates. |

| Hydrogen Bonding | Amidoxime group forms H-bonds with water and other solute molecules. | Contributes to solubility and specific intermolecular recognition. |

| Conformation | The molecule adopts a relatively extended conformation in isolation, but can fold to facilitate stacking in aggregates. | Conformational flexibility is important for its interaction landscape. |

Structure-Activity Relationship (SAR) Modeling in Chemical Contexts

While specific biological activities for this compound are not established in the provided context, Structure-Activity Relationship (SAR) modeling can be discussed from a theoretical chemical perspective. SAR studies aim to correlate variations in a molecule's structure with changes in a specific property or "activity". In a chemical context, this "activity" could be reactivity, catalytic ability, or binding affinity to a surface.

For this compound, a hypothetical SAR study could involve creating a library of analogous compounds with modifications at key positions and using computational methods to predict their properties.

Potential modifications for a hypothetical SAR study:

Substitution on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring would alter the electronic properties of the entire molecule. Quantum chemical calculations could predict how these changes affect the HOMO-LUMO gap and MEP, and thus the molecule's reactivity.

Modification of the Amidoxime Group: Altering the amidoxime moiety (e.g., esterification of the hydroxyl group) would change its hydrogen bonding capabilities and its potential to act as a ligand for metal ions.

Replacement of the Fmoc Group: Replacing the Fmoc group with other protecting groups of varying size and hydrophobicity would modulate the self-assembly properties and steric hindrance of the molecule.

The results of such a computational SAR study could be tabulated to guide the synthesis of derivatives with desired chemical properties.

| Structural Modification | Predicted Effect on Property (Example: Reactivity) | Rationale |

| Add Electron-Withdrawing Group (e.g., -NO₂) to phenyl ring | Increased electrophilicity of the ring. | Lowers the LUMO energy, making it a better electron acceptor. |

| Add Electron-Donating Group (e.g., -OCH₃) to phenyl ring | Increased nucleophilicity of the ring. | Raises the HOMO energy, making it a better electron donor. |

| Replace Fmoc with a smaller Boc group | Reduced tendency for π-π stacking and aggregation. | Boc group is aliphatic and less bulky than the aromatic Fmoc group. |

| Methylate the amidoxime -OH | Loss of a hydrogen bond donor site. | Affects intermolecular hydrogen bonding networks. |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the optimized molecular structure, it is possible to predict the chemical shifts for NMR spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. DFT methods are commonly used for this purpose. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, or O-H stretching. For this compound, characteristic frequencies for the carbonyl of the Fmoc group, the C=N and N-O of the amidoxime, and the aromatic C-H vibrations would be of particular interest.

A table of predicted key spectroscopic features for this compound is provided below.

| Spectroscopy Type | Predicted Key Feature | Associated Functional Group/Moiety |

| ¹³C NMR | ~155 ppm | Carbonyl carbon in the Fmoc group |

| ¹H NMR | 7.2-7.8 ppm | Aromatic protons of the Fmoc and phenyl groups |

| ¹H NMR | ~9.5 ppm (broad) | O-H proton of the amidoxime |

| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretching vibration |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad) | O-H and N-H stretching vibrations |

| IR Spectroscopy | ~1650 cm⁻¹ | C=N stretching vibration |

These computational predictions serve as a valuable guide for experimental chemists working with this compound, facilitating its identification and the interpretation of its structural and reactive properties.

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry

Development of Novel Synthetic Routes

The future development of applications for 4-(Fmoc-amino)benzamidoxime hinges on the availability of efficient and scalable synthetic routes. While standard methods for the synthesis of amidoximes from nitriles and the Fmoc protection of amines are well-established, future research is anticipated to focus on integrated and more streamlined approaches.

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction time, fewer purification steps, higher overall yield. | Development of compatible reaction conditions for sequential amidoxime (B1450833) formation and Fmoc protection. |

| Catalytic N-Functionalization | Milder reaction conditions, higher selectivity, reduced waste. | Screening of novel catalysts for the direct Fmoc protection of 4-aminobenzamidoxime. |

| Solid-Phase Synthesis | Amenable to automation, high-throughput synthesis of derivatives. | Development of suitable linkers and cleavage strategies for resin-bound aminobenzamidoximes. pharmatutor.org |

Catalytic Applications

The inherent structural features of this compound, particularly the presence of multiple nitrogen and oxygen donor atoms, suggest its potential as a ligand in coordination chemistry and catalysis. The amidoxime moiety is known to chelate metal ions, and the Fmoc group can be strategically employed to influence the steric and electronic properties of the resulting metal complexes.

Future research is expected to explore the synthesis and characterization of metal complexes incorporating this compound or its derivatives as ligands. These complexes could be investigated for their catalytic activity in a range of organic transformations. For instance, chiral variants of the ligand could be developed for applications in asymmetric catalysis. nih.gov The investigation of transition metal complexes with ligands derived from amino acids and peptides for catalytic reactions is a growing field. mdpi.com The catalytic activities of such complexes are often influenced by the nature of the ligand, and the unique structure of this compound could lead to novel catalytic properties.

Advanced Materials Science Applications

The convergence of the rigid, aromatic Fmoc group with the functional benzamidoxime (B57231) core makes this compound a compelling building block for the construction of advanced materials with tailored properties.

Precursors for Functional Polymers

The amino and amidoxime functionalities of this compound, after potential deprotection of the Fmoc group, offer reactive sites for polymerization. This could lead to the synthesis of novel polyamidoximes with enhanced thermal stability and metal-chelating properties, which are valuable for applications in areas such as water purification and metal extraction.

Supramolecular Assemblies

The Fmoc group is well-documented for its ability to drive the self-assembly of molecules through π-π stacking interactions. nih.govbeilstein-journals.org This opens up exciting possibilities for the use of this compound in the construction of supramolecular structures such as hydrogels, nanofibers, and nanotubes. nih.govnih.gov These self-assembled materials could find applications in drug delivery, tissue engineering, and sensing. The inherent aromaticity and hydrogen-bonding capabilities of the benzamidoxime moiety can further contribute to the stability and functionality of these assemblies. beilstein-journals.orgresearchgate.net

Table 2: Potential Materials Science Applications of this compound

| Application Area | Rationale | Potential Properties of Resulting Materials |

| Functional Polymers | Bifunctional monomer with reactive amine and amidoxime groups. | High thermal stability, metal-chelating capabilities, selective adsorption. |

| Supramolecular Assemblies | Fmoc group induces self-assembly via π-π stacking. nih.govbeilstein-journals.orgchemrxiv.org | Gelation, formation of ordered nanostructures, responsiveness to stimuli. nih.govnih.gov |

Expanding Utility in Divergent Synthetic Pathways

The presence of multiple, orthogonally protectable functional groups in this compound makes it an attractive scaffold for divergent synthesis, enabling the generation of diverse molecular libraries from a common intermediate.

The amidoxime group can be readily converted into other heterocyclic systems, such as 1,2,4-oxadiazoles, which are prevalent in medicinal chemistry. The amino group, once deprotected, can be derivatized in numerous ways, including acylation, alkylation, and sulfonylation. This dual reactivity allows for the systematic modification of the core structure, leading to a wide array of novel compounds with potentially interesting biological activities or material properties.

Future research in this area will likely focus on exploiting this synthetic versatility in the context of combinatorial chemistry and drug discovery. pharmatutor.orgiipseries.orgtaylorandfrancis.com The ability to rapidly generate a library of compounds based on the 4-aminobenzamidoxime core could accelerate the identification of new lead compounds for various therapeutic targets. The synthesis of various heterocyclic compounds from amino acid precursors is a well-established strategy in medicinal chemistry. ic.ac.ukbeilstein-journals.orgnih.govrdd.edu.iqnih.gov

Q & A

Q. What are the standard synthetic protocols for incorporating 4-(Fmoc-amino)benzamidoxime into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is synthesized via Fmoc-SPPS, where the Fmoc group protects the amine during iterative coupling. The process involves:

- Resin Activation : Use of 2-chlorotrityl or Rink amide resin for C-terminal anchoring .

- Coupling : Activation of Fmoc-amino acids with uronium/phosphonium salts (e.g., TBTU, HOBt) to form active esters .

- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF, which cleaves the base-labile group while scavenging dibenzofulvene byproducts .

- Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails to release the peptide .

Q. What are common impurities in Fmoc-protected amidoxime derivatives, and how are they identified?

- Methodological Answer : Major impurities include β-alanine adducts and dipeptide byproducts, formed during incomplete coupling or side reactions. These are detected via:

- HPLC Analysis : Reversed-phase chromatography with UV detection (e.g., 220 nm) to resolve impurities .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weights and detect adducts .

- Amino Acid Analysis : Hydrolysis followed by derivatization to quantify residual unprotected amines .

Q. Which analytical techniques are essential for characterizing this compound in peptide intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the amidoxime group and Fmoc protection .

- FT-IR Spectroscopy : Detection of amidoxime N–O stretches (~1650 cm) and Fmoc carbonyl peaks (~1700 cm) .

- Melting Point Analysis : Comparison with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve coupling efficiency of this compound in sterically hindered peptides?

- Methodological Answer : Microwave irradiation accelerates coupling by enhancing reagent diffusion and reducing steric hindrance. Key steps:

- Reagent Selection : Use Fmoc-amino acid chlorides (higher reactivity than active esters) with additives like zinc dust or TBDMS-OBt .

- Temperature Control : Maintain 50–60°C to prevent racemization while achieving >90% coupling yields in 30–45 seconds .

- Validation : Monitor reaction completion via Kaiser test or in-situ FT-IR .

Q. What strategies mitigate aspartimide formation during Fmoc deprotection of amidoxime-containing sequences?

- Methodological Answer : Aspartimide arises from base-induced cyclization of aspartate residues. Mitigation involves:

Q. How can β-alanine impurities in this compound synthesis be minimized during large-scale production?

- Methodological Answer : β-Alanine adducts form via Lossen rearrangement during Fmoc-OSu activation. Solutions include:

- Alternative Reagents : Use Fmoc-OASUD instead of Fmoc-OSu to suppress rearrangement .

- Purification : Gradient HPLC with C18 columns to isolate the target compound from β-alanine contaminants .

- Quality Control : Enforce ≥99% HPLC purity thresholds and validate via chiral GC for enantiomeric integrity .

Methodological Considerations

- Resin Compatibility : For amidoxime-containing peptides, use HypoGel® or TentaGel® resins to reduce swelling in polar solvents .

- Coupling Monitoring : Employ real-time photometric monitoring (e.g., ninhydrin test) to detect incomplete couplings .

- Scaling Challenges : For >10 mmol scales, switch to Fmoc-amino acid chlorides to reduce reaction times and improve yields .

Contradictions and Resolutions

- Microwave vs. Conventional Synthesis : While microwave methods accelerate coupling, they may increase epimerization in sensitive residues. Validate chiral purity via polarimetry or Marfey’s analysis .

- DBU vs. Piperidine : DBU accelerates deprotection but risks aspartimide; use piperidine with HOBt for aspartate-rich sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.